N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]CYCLOBUTANECARBOXAMIDE HYDROCHLORIDE
Description
Systematic Nomenclature and Classification
The IUPAC name N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]cyclobutanecarboxamide hydrochloride systematically describes its components:
- Benzothiazole backbone : A bicyclic heteroaromatic system with sulfur at position 1 and nitrogen at position 3, substituted by fluorine atoms at positions 4 and 6.
- Cyclobutanecarboxamide : A four-membered carbocyclic ring conjugated to a carboxamide group, serving as the central scaffold.
- Dimethylaminoethyl side chain : A tertiary amine-containing ethyl group attached to the carboxamide nitrogen.
- Hydrochloride salt : The protonated form of the dimethylamino group, improving aqueous solubility.
The compound falls under the broader class of benzothiazole derivatives, which are classified by the presence of the 1,3-benzothiazole moiety. Its molecular formula is C₁₆H₂₁ClF₂N₃OS , with a molecular weight of 381.88 g/mol .
Structural Characteristics and Molecular Formula Analysis
Molecular Architecture
The compound’s structure comprises three distinct regions (Fig. 1):
- Fluorinated benzothiazole ring : The 4,6-difluoro substitution pattern enhances electronegativity and metabolic stability compared to non-fluorinated analogs.
- Cyclobutanecarboxamide : The strained cyclobutane ring introduces conformational rigidity, potentially favoring target binding through preorganization.
- Dimethylaminoethyl-hydrochloride : The protonated amine forms ionic interactions with biological targets while improving pharmacokinetic properties.
Table 1: Comparative Molecular Features of Benzothiazole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Modifications |
|---|---|---|---|
| Target Compound | C₁₆H₂₁ClF₂N₃OS | 381.88 | 4,6-Difluoro; cyclobutane; dimethylaminoethyl |
| N-(6-Fluoro-1,3-benzothiazol-2-yl)... | C₁₆H₂₀FN₃OS | 321.40 | Monofluoro; neutral amine |
| N-(4,6-Difluoro-1,3-benzothiazol-2-yl)... | C₁₄H₁₃F₂N₃O | 295.27 | Pyridine substituent; lacks cyclobutane |
Spectroscopic and Computational Insights
- Mass spectrometry : The molecular ion peak at m/z 381.88 confirms the formula.
- NMR spectroscopy : Distinct signals for cyclobutane protons (δ 1.2–2.5 ppm), aromatic fluorine-coupled carbons (δ 150–160 ppm), and dimethylamino groups (δ 2.2–3.1 ppm) are expected.
- X-ray crystallography : Predicted planar benzothiazole ring and puckered cyclobutane conformation, stabilized by intramolecular hydrogen bonds.
Historical Context of Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives have been extensively explored for their pharmacophoric versatility. Key milestones include:
- Early antimicrobial agents : 2-aminobenzothiazoles demonstrated broad-spectrum activity against Gram-positive bacteria in the 1970s.
- Anticancer applications : Fluorinated benzothiazoles like 5-fluoro-2-(3,4-dimethoxyphenyl)benzothiazole showed nanomolar potency in breast cancer models by inhibiting tubulin polymerization.
- Neurological targets : Recent analogs act as selective agonists for adenosine A₂A receptors, highlighting structural adaptability for CNS drug design.
The integration of cyclobutane rings, as seen in the target compound, reflects modern strategies to balance lipophilicity and metabolic stability. Fluorine substitution further optimizes electronic and steric profiles for target engagement.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]cyclobutanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3OS.ClH/c1-20(2)6-7-21(15(22)10-4-3-5-10)16-19-14-12(18)8-11(17)9-13(14)23-16;/h8-10H,3-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXMKWNECJUJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3CCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]CYCLOBUTANECARBOXAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Cyclobutane Ring: The cyclobutane ring can be introduced through a cycloaddition reaction.
Formation of the Amide Bond: The final step involves the coupling of the benzothiazole derivative with 2-(dimethylamino)ethylamine to form the amide bond.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thiazole moieties.
Reduction: Reduction reactions can occur at the carbonyl group or other reducible sites.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]CYCLOBUTANECARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]CYCLOBUTANECARBOXAMIDE
- N-(4,6-DICHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]CYCLOBUTANECARBOXAMIDE
Uniqueness
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]CYCLOBUTANECARBOXAMIDE HYDROCHLORIDE is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. The cyclobutane ring also contributes to its distinct chemical properties.
Biological Activity
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]cyclobutanecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities. The chemical formula is CHFNS, and its molecular weight is approximately 299.34 g/mol. The presence of fluorine atoms enhances its lipophilicity, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFNS |
| Molecular Weight | 299.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not publicly available |
Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives exhibit antimicrobial properties. For instance, compounds similar to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]cyclobutanecarboxamide have shown effectiveness against various bacterial strains and fungi. A study reported that benzothiazole derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways. For example, a derivative was shown to inhibit cell proliferation in human cancer cell lines by inducing cell cycle arrest and promoting apoptotic pathways .
Case Studies
- In Vitro Evaluation : A study involving the synthesis of related benzothiazole derivatives evaluated their cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This ROS generation has been linked to the activation of caspase pathways, which are crucial for the execution of apoptosis .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]cyclobutanecarboxamide is essential for assessing its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics due to its lipophilic nature. However, detailed toxicological profiles are still needed to ascertain safety in clinical applications.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(4,6-Difluoro-1,3-Benzothiazol-2-yl)-N-[2-(Dimethylamino)ethyl]Cyclobutanecarboxamide Hydrochloride, and how can they be methodologically addressed?
- Answer : The synthesis of structurally analogous benzothiazole derivatives (e.g., ) highlights challenges such as:
- Functional group compatibility : The fluorine substituents on the benzothiazole ring may require inert reaction conditions to prevent decomposition.
- Amide bond formation : Coupling the cyclobutanecarboxamide moiety to the benzothiazole core demands catalysts like HATU or DCC, with dry solvents (e.g., DMF) to minimize side reactions .
- Purification : High-Performance Liquid Chromatography (HPLC) is critical for isolating the hydrochloride salt form, with mobile phases optimized for polar intermediates (e.g., acetonitrile/water with 0.1% TFA) .
- Table 1 : Suggested Reaction Conditions for Key Steps
| Step | Solvent | Catalyst | Temperature | Yield Optimization Strategy |
|---|---|---|---|---|
| Benzothiazole halogenation | DCM | POCl₃ | 0–5°C | Slow addition of reagent |
| Amide coupling | Dry DMF | HATU, DIPEA | RT | Excess acyl chloride (1.2 eq) |
Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Answer : Structural analogs () emphasize:
- HPLC-PDA : For purity assessment (>95% threshold), using a C18 column and gradient elution .
- NMR spectroscopy : ¹H/¹³C NMR to confirm cyclobutane geometry and benzothiazole substitution patterns. Fluorine atoms may require ¹⁹F NMR for positional validation .
- Mass spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks and chloride adducts for the hydrochloride salt .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound's biological activity?
- Answer :
- Reaction path prediction : Tools like Gaussian or ORCA can model fluorinated benzothiazole stability under synthesis conditions ().
- Target interaction modeling : Molecular docking (AutoDock Vina) against known benzothiazole targets (e.g., kinase enzymes) identifies favorable binding conformations. For example, the dimethylaminoethyl group may enhance solubility while the cyclobutane restricts rotational freedom .
- Table 2 : Key Parameters for Docking Studies
| Software | Force Field | Ligand Flexibility | Binding Site Grid Size |
|---|---|---|---|
| AutoDock Vina | AMBER | Flexible torsions | 20 ų |
Q. What statistical approaches are recommended for designing experiments to optimize reaction yields or biological assays?
- Answer :
- Design of Experiments (DoE) : Use fractional factorial designs (e.g., 2⁴⁻¹) to screen variables like temperature, solvent polarity, and catalyst loading. Central Composite Design (CCD) refines optimal conditions ().
- Contradiction resolution : If conflicting data arise (e.g., variable catalyst efficacy), ANOVA can identify significant factors. For example, residual solvent traces in HPLC may skew purity results, necessitating DoE-based drying protocols .
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Answer :
- Assay validation : Compare results from orthogonal methods (e.g., cell-free enzymatic vs. cell-based assays). For fluorinated benzothiazoles, discrepancies may arise from membrane permeability differences.
- Data normalization : Use internal controls (e.g., staurosporine for kinase inhibition) and Z’-factor analysis to assess assay robustness .
- Meta-analysis : Apply multivariate regression to isolate variables (e.g., dimethylaminoethyl protonation state at physiological pH) influencing activity .
Q. What methodologies are employed to study the pharmacokinetics (PK) and metabolic stability of this compound?
- Answer :
- In vitro microsomal assays : Rat or human liver microsomes quantify metabolic half-life (t₁/₂). The cyclobutane group may reduce CYP450-mediated oxidation compared to linear analogs .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction, critical for dose-response correlations.
- Table 3 : Key PK Parameters for Structural Analogs
| Parameter | Value Range | Method |
|---|---|---|
| LogP | 2.1–3.5 | Shake-flask (pH 7.4) |
| Plasma t₁/₂ | 45–90 min | Microsomal incubation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
